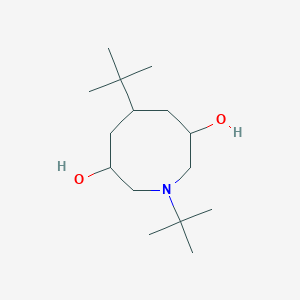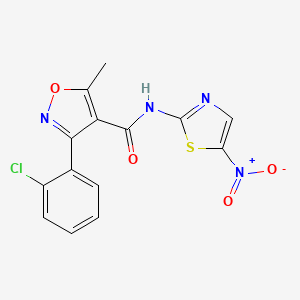
1,5-di-tert-butyl-3,7-azocanediol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,5-di-tert-butyl-3,7-azocanediol (DBAD) is a synthetic compound that has gained significant attention in scientific research due to its unique properties. DBAD is a diazo compound that contains two tert-butyl groups and a 3,7-azocane backbone. This compound is highly reactive and has been used in various research applications, including as a radical initiator and a cross-linking agent.
作用机制
The mechanism of action of 1,5-di-tert-butyl-3,7-azocanediol is based on its ability to generate free radicals upon activation. When 1,5-di-tert-butyl-3,7-azocanediol is exposed to heat or light, it undergoes homolytic cleavage to generate azo radicals. These radicals can then initiate polymerization reactions or cross-linking reactions by abstracting hydrogen atoms from monomers or polymers.
Biochemical and Physiological Effects
1,5-di-tert-butyl-3,7-azocanediol has not been extensively studied for its biochemical and physiological effects. However, it has been reported to exhibit cytotoxicity towards cancer cells in vitro. This suggests that 1,5-di-tert-butyl-3,7-azocanediol may have potential as an anticancer agent.
实验室实验的优点和局限性
One of the main advantages of using 1,5-di-tert-butyl-3,7-azocanediol in lab experiments is its high reactivity. This allows for rapid and efficient polymerization or cross-linking reactions to occur. Additionally, 1,5-di-tert-butyl-3,7-azocanediol is relatively easy to synthesize and is stable under normal laboratory conditions.
One limitation of using 1,5-di-tert-butyl-3,7-azocanediol is its highly reactive nature, which can make it difficult to control the reaction conditions. Additionally, 1,5-di-tert-butyl-3,7-azocanediol can be hazardous to handle due to its potential to generate toxic gases upon decomposition.
未来方向
There are several future directions for the use of 1,5-di-tert-butyl-3,7-azocanediol in scientific research. One potential application is in the synthesis of novel polymers with improved mechanical properties. Additionally, 1,5-di-tert-butyl-3,7-azocanediol could be used as a cross-linking agent in the fabrication of biomaterials for tissue engineering applications.
Another potential direction for future research is the use of 1,5-di-tert-butyl-3,7-azocanediol as an anticancer agent. Further studies are needed to determine the mechanism of action of 1,5-di-tert-butyl-3,7-azocanediol towards cancer cells and to evaluate its efficacy in vivo.
Conclusion
In conclusion, 1,5-di-tert-butyl-3,7-azocanediol is a synthetic compound that has shown promise in various scientific research applications. Its unique properties, including its high reactivity and ability to generate free radicals, make it a valuable tool for polymerization and cross-linking reactions. While further studies are needed to fully understand its biochemical and physiological effects, 1,5-di-tert-butyl-3,7-azocanediol has the potential to be used in a wide range of future research applications.
合成方法
1,5-di-tert-butyl-3,7-azocanediol can be synthesized through the reaction of tert-butyl azidoacetate with sodium hydride in tetrahydrofuran (THF) at low temperatures. The resulting intermediate is then treated with hydrochloric acid to yield 1,5-di-tert-butyl-3,7-azocanediol in high yields.
科学研究应用
1,5-di-tert-butyl-3,7-azocanediol has been used in various scientific research applications due to its unique properties. In organic chemistry, 1,5-di-tert-butyl-3,7-azocanediol has been used as a radical initiator in polymerization reactions, such as the polymerization of styrene and butadiene. Additionally, 1,5-di-tert-butyl-3,7-azocanediol has been used as a cross-linking agent in the synthesis of polymers with improved mechanical properties.
属性
IUPAC Name |
1,5-ditert-butylazocane-3,7-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31NO2/c1-14(2,3)11-7-12(17)9-16(15(4,5)6)10-13(18)8-11/h11-13,17-18H,7-10H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOCFIGDTEPHAPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CC(CN(CC(C1)O)C(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(4-biphenylyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5131934.png)
![2-{[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}-4-nitrophenol](/img/structure/B5131955.png)
![11-(1H-benzimidazol-2-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5131956.png)


![4-(2-methylnaphtho[1,2-d][1,3]thiazol-1-ium-1-yl)-2-butanesulfonate](/img/structure/B5131968.png)
![7-methyl-3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5131977.png)
![4-(2-{[(ethylamino)carbonothioyl][1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5131986.png)
![N-[4-(aminosulfonyl)phenyl]-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5131991.png)
![9-{2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl}-9H-carbazole](/img/structure/B5132005.png)
![3-(4-methoxybenzyl)-1-methyl-8-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5132017.png)
![(4-methoxy-2,5-dimethylbenzyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B5132018.png)
![10-acetyl-3-(4-methoxyphenyl)-11-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5132026.png)
![N-[(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methyl]-4-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2-pyrimidinamine](/img/structure/B5132028.png)